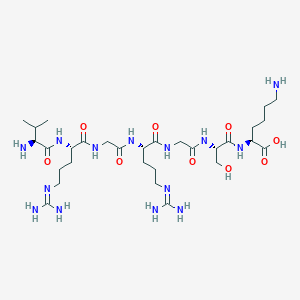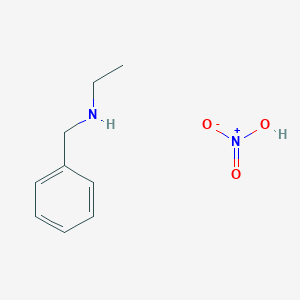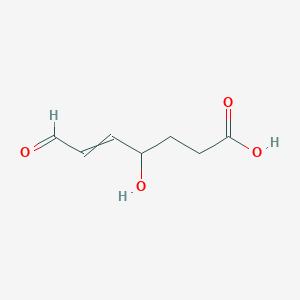
4-Hydroxy-7-oxohept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethoxyethoxy)octa-2,5-diyne is a chemical compound with the molecular formula C12H18O2 It is characterized by the presence of an ethoxyethoxy group attached to an octa-2,5-diyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethoxy)octa-2,5-diyne typically involves the reaction of an appropriate alkyne with an ethoxyethanol derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(1-Ethoxyethoxy)octa-2,5-diyne may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Ethoxyethoxy)octa-2,5-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
1-(1-Ethoxyethoxy)octa-2,5-diyne has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 1-(1-Ethoxyethoxy)octa-2,5-diyne exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions. The pathways involved can include signal transduction, metabolic pathways, or other biochemical processes.
Comparación Con Compuestos Similares
1-(1-Ethoxyethoxy)octa-2,5-diyne can be compared with other similar compounds, such as:
1-(1-Methoxyethoxy)octa-2,5-diyne: Similar structure but with a methoxy group instead of an ethoxy group.
1-(1-Ethoxyethoxy)hexa-2,5-diyne: Similar structure but with a shorter carbon chain.
1-(1-Ethoxyethoxy)deca-2,5-diyne: Similar structure but with a longer carbon chain.
Propiedades
Número CAS |
922508-93-8 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
4-hydroxy-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C7H10O4/c8-5-1-2-6(9)3-4-7(10)11/h1-2,5-6,9H,3-4H2,(H,10,11) |
Clave InChI |
AWMMWTOCJYFDHE-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(C=CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


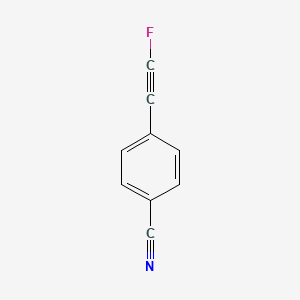

![2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B14195406.png)
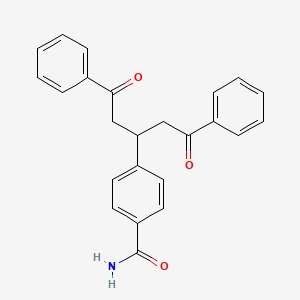
![5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14195423.png)
![2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole](/img/structure/B14195426.png)
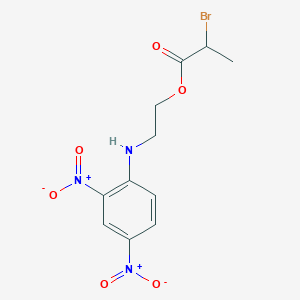
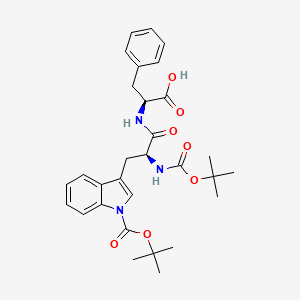
![5-Chloro-2-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14195435.png)
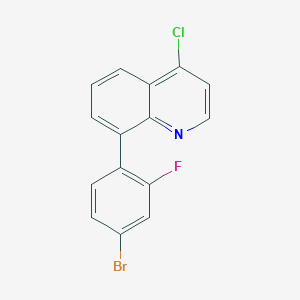
![1-Methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195448.png)
